3-(1-naphthoyl)quinolin-4(1H)-one
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Overview
Description
3-(1-Naphthoyl)quinolin-4(1H)-one is an organic compound that belongs to the class of quinolinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-naphthoyl)quinolin-4(1H)-one typically involves the condensation of 1-naphthoyl chloride with quinolin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinolinone derivatives with additional functional groups.
Reduction: Reduction reactions may convert the carbonyl group to an alcohol, resulting in hydroxyquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various substituents onto the quinoline ring or the naphthoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction could produce hydroxyquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(1-naphthoyl)quinolin-4(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Quinolin-4-one: A simpler analog without the naphthoyl group.
1-Naphthoyl derivatives: Compounds with the naphthoyl group attached to different core structures.
Other quinolinone derivatives: Compounds with various substituents on the quinoline ring.
Uniqueness
3-(1-Naphthoyl)quinolin-4(1H)-one is unique due to the presence of both the naphthoyl and quinolinone moieties, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
821004-09-5 |
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Molecular Formula |
C20H13NO2 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
3-(naphthalene-1-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C20H13NO2/c22-19(15-10-5-7-13-6-1-2-8-14(13)15)17-12-21-18-11-4-3-9-16(18)20(17)23/h1-12H,(H,21,23) |
InChI Key |
PXGAAQBCZMLNDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CNC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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